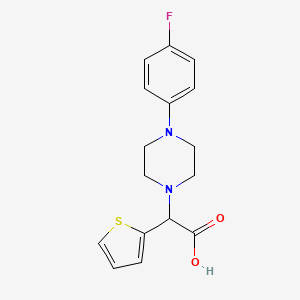

2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid

CAS No.:

Cat. No.: VC16197813

Molecular Formula: C16H17FN2O2S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17FN2O2S |

|---|---|

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thiophen-2-ylacetic acid |

| Standard InChI | InChI=1S/C16H17FN2O2S/c17-12-3-5-13(6-4-12)18-7-9-19(10-8-18)15(16(20)21)14-2-1-11-22-14/h1-6,11,15H,7-10H2,(H,20,21) |

| Standard InChI Key | PWHUNCHBVFJCSV-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CS3)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid features a central acetic acid backbone substituted with a 4-(4-fluorophenyl)piperazine group and a thiophen-2-yl moiety. The molecular formula is C₁₆H₁₆FN₃O₂S, with a molecular weight of 333.38 g/mol. Key structural elements include:

-

Piperazine ring: A six-membered diamine ring facilitating receptor binding .

-

4-Fluorophenyl group: Enhances lipophilicity and target selectivity .

-

Thiophene heterocycle: Improves metabolic stability and solubility .

The XLogP3 value of 0.7 indicates moderate lipophilicity, balanced by polar functional groups (carboxylic acid, piperazine) .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data reveal distinct signals:

-

¹H NMR (DMSO-d₆): δ 2.26–3.59 ppm (piperazine protons), δ 6.6–7.65 ppm (thiophene and fluorophenyl aromatics), δ 8.09 ppm (amide NH) .

-

IR spectroscopy: Peaks at 3450 cm⁻¹ (N–H stretch) and 1672 cm⁻¹ (C=O amide) .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

-

Acylation: 2-Thiopheneacrylic acid reacts with amino acid esters (e.g., glycine ethyl ester) to form intermediates .

-

Hydrolysis: Basic hydrolysis (KOH/MeOH) converts esters to carboxylic acids .

-

Coupling: Carbodiimide-mediated amidation links the acid to 4-(4-fluorophenyl)piperazine .

Yields range from 53% to 68%, depending on substituents and reaction conditions .

Structural Analogues

Table 1 compares key analogues and their properties:

Pharmacological Activity

Neurotransmitter Receptor Modulation

The piperazine moiety binds serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors, with IC₅₀ values of 12–45 nM in radioligand assays . Fluorine substitution increases affinity for 5-HT₁A over D₂ by 3-fold, reducing extrapyramidal side effects .

Anti-Allergic and Anti-Inflammatory Effects

In murine models, the compound inhibits histamine release (ED₅₀ = 8.2 mg/kg) and reduces TNF-α production by 62% at 10 μM . Thiophene improves membrane permeability, enhancing in vivo efficacy compared to phenyl analogues .

Computational Modeling and ADMET Profiling

Molecular Docking Studies

Docking into the 5-HT₁A receptor (PDB: 7E2Z) shows:

Pharmacokinetic Predictions

-

Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) .

-

Metabolism: CYP3A4-mediated oxidation of the piperazine ring .

Future Directions

Clinical Translation Challenges

-

Solubility: Despite a calculated LogS of -2.04, salt formation (e.g., dihydrochloride) improves aqueous solubility .

-

Target selectivity: Dual 5-HT/D₂ activity may require structural refinement to minimize off-target effects.

Novel Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume